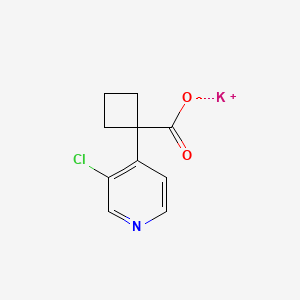
Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate is a chemical compound with the CAS Number: 2408958-51-8 . It has a molecular weight of 249.74 . The IUPAC name for this compound is potassium 1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClNO2.K/c11-8-6-12-5-2-7(8)10(9(13)14)3-1-4-10;/h2,5-6H,1,3-4H2,(H,13,14);/q;+1/p-1 . This indicates that the compound contains a cyclobutane ring attached to a 3-chloropyridin-4-yl group and a carboxylate group. The potassium ion is associated with the carboxylate group.It is stored at a temperature of 4 degrees Celsius . The country of origin is UA and it is shipped at normal temperature .
Scientific Research Applications
Spectroscopy and Crystal Structure Analysis
Research on similar compounds, such as potassium hydrogen cyclobutane 1-1 dicarboxylate, has been conducted to understand their crystal structures and vibrational spectra. For instance, the study by Cassanas, Fabregue, and Bardet (1987) focused on the crystal structure of potassium hydrogen cyclobutane 1-1 dicarboxylate, analyzing its intermolecular hydrogen bond dimensions and employing infrared and Raman spectroscopy to explore the compound's vibrational spectra (Cassanas, Fabregue, & Bardet, 1987).
Coordination Chemistry
The synthesis of coordination compounds, such as those derived from N-acylamidines and cyclopentadienylzirconium(IV) trichloride, involves compounds with structural elements akin to "Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate". Research by Holtrichter-Rößmann et al. (2016) in this area has contributed to understanding the complexation behavior of these compounds and their application in catalysis, particularly in ethylene polymerization (Holtrichter-Rößmann et al., 2016).
Polymer Science and Material Chemistry
The scope of ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives, including carboxylate esters and carboxamides, has been explored to understand the reactivity and polymerization potential of these compounds. Song et al. (2010) investigated a series of 1-substituted cyclobutene derivatives as substrates for ROMP, providing insights into the stereo- and regiochemical outcomes of these reactions (Song et al., 2010).
Safety and Hazards
properties
IUPAC Name |
potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2.K/c11-8-6-12-5-2-7(8)10(9(13)14)3-1-4-10;/h2,5-6H,1,3-4H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHMKEGBRSIFKD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=NC=C2)Cl)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClKNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2881504.png)
![N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2881506.png)
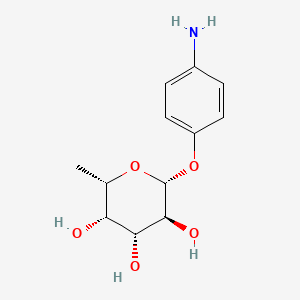
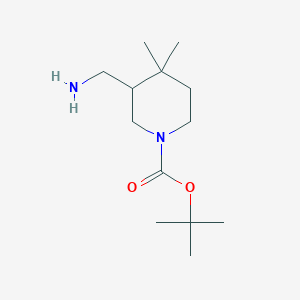
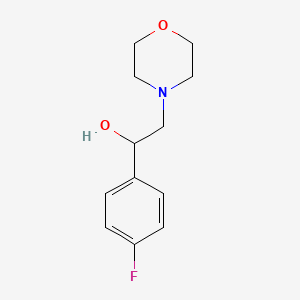
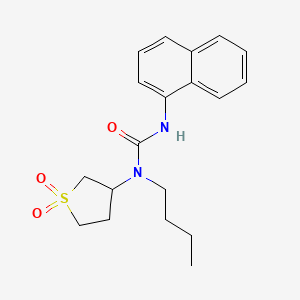

![1'-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2881514.png)
![N-(3-cyanothiolan-3-yl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B2881515.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]acetamide](/img/structure/B2881516.png)


![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2881522.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(3-chloroph enyl)carboxamide](/img/structure/B2881527.png)